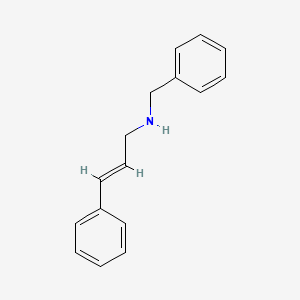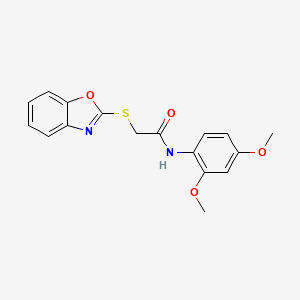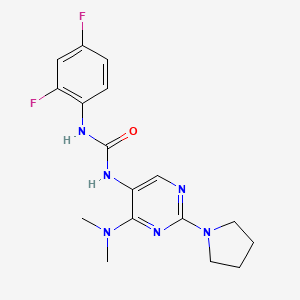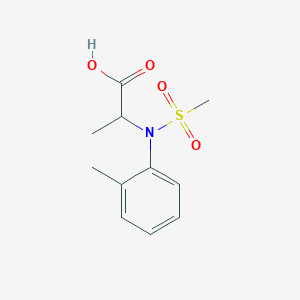
(E)-N-benzyl-3-phenylprop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases .Applications De Recherche Scientifique
Synthesis of Imidazolone Derivatives
(E)-N-benzyl-3-phenylprop-2-en-1-amine is involved in the synthesis of imidazolone derivatives. A study by Bezenšek et al. (2012) discusses a one-pot synthesis method for these derivatives, highlighting its role in the Michael addition reaction followed by cyclization processes. Imidazolones have potential applications in pharmaceuticals and organic chemistry (Bezenšek et al., 2012).
Antibacterial Activity Studies
Research by Merugu et al. (2010) explores the antibacterial activity of compounds synthesized using (E)-N-benzyl-3-phenylprop-2-en-1-amine. The study demonstrates its utility in preparing compounds with significant antibacterial properties, indicating potential applications in medicinal chemistry and the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Electrophilicity-Nucleophilicity Relations
The compound has been used in studies analyzing electrophilicity-nucleophilicity relations, as described by Dichiarante et al. (2008). Their research provides insights into the reactivity of nucleophiles, which is crucial for understanding various chemical reactions and designing new molecules (Dichiarante, Fagnoni, & Albini, 2008).
Polymerization Catalyst Research
Lu et al. (2017) discuss the use of (E)-N-benzyl-3-phenylprop-2-en-1-amine in the context of ring-opening polymerization of ε-caprolactone, initiated by aluminum complexes. This study highlights its application in polymer science, particularly in the synthesis and design of new polymeric materials (Lu et al., 2017).
Structural Analysis in Organic Compounds
Berestovitskaya et al. (2016) utilized this compound in structural analysis studies, providing valuable information on molecular configurations and interactions within organic compounds. Such studies are essential for understanding the physical and chemical properties of organic molecules (Berestovitskaya et al., 2016).
Monoamine Oxidase Substrate Studies
Williams et al. (1988) investigated the use of (E)-N-benzyl-3-phenylprop-2-en-1-amine as a substrate for monoamine oxidases in their study. This research is significant in the field of biochemistry, especially in understanding enzyme activity and mechanisms (Williams, Lawson, & Backwell, 1988).
Synthesis of Cyclic Beta-Amino Alcohol Derivatives
Lee et al. (2007) describe the synthesis of cyclic beta-amino alcohol derivatives using (E)-N-benzyl-3-phenylprop-2-en-1-amine. This process involves allylic amination and ring-closing metathesis, indicating its relevance in the synthesis of complex organic molecules (Lee, Shin, Kang, & Lee, 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-N-benzyl-3-phenylprop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-3-8-15(9-4-1)12-7-13-17-14-16-10-5-2-6-11-16/h1-12,17H,13-14H2/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJFXBCWUZCHPO-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-benzyl-3-phenylprop-2-en-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid](/img/structure/B3004244.png)

![8-(2-(4-benzhydrylpiperazin-1-yl)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004247.png)
![2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-4-methylphenyl morpholine-4-carboxylate](/img/structure/B3004248.png)
![N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B3004250.png)
![3,3-Difluorotricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B3004252.png)


![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide](/img/structure/B3004257.png)




![ethyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3004262.png)